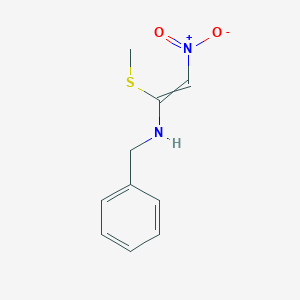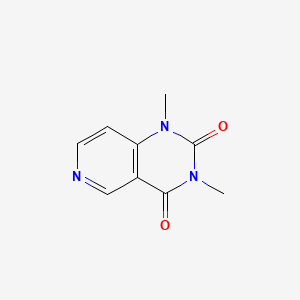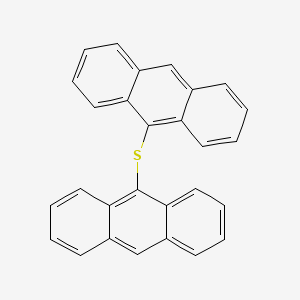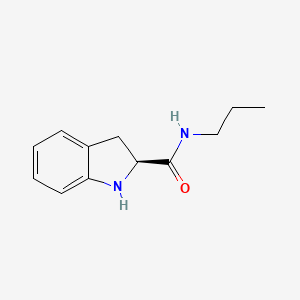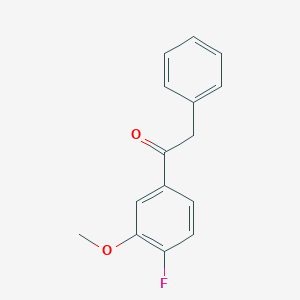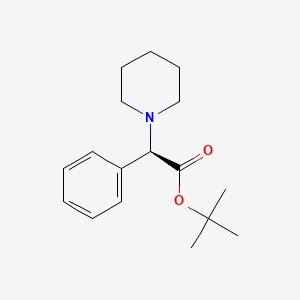
TERT-BUTYL (R)-2-PHENYL-2-(PIPERIDIN-1-YL)ACETATE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-tert-butyl 2-phenyl-2-(piperidin-1-yl)acetate is an organic compound that features a piperidine ring, a phenyl group, and a tert-butyl ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-tert-butyl 2-phenyl-2-(piperidin-1-yl)acetate typically involves the esterification of the corresponding carboxylic acid with tert-butyl alcohol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to drive the reaction to completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems can also help in maintaining optimal reaction conditions and scaling up the production process.
Análisis De Reacciones Químicas
Types of Reactions
®-tert-butyl 2-phenyl-2-(piperidin-1-yl)acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
Chemistry
In organic synthesis, ®-tert-butyl 2-phenyl-2-(piperidin-1-yl)acetate is used as a building block for more complex molecules. Its unique structure allows for various functionalizations, making it valuable in the synthesis of pharmaceuticals and other organic compounds.
Biology and Medicine
This compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its piperidine ring is a common motif in many bioactive molecules, and its ester group can be modified to enhance biological activity.
Industry
In the industrial sector, ®-tert-butyl 2-phenyl-2-(piperidin-1-yl)acetate can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial processes.
Mecanismo De Acción
The mechanism by which ®-tert-butyl 2-phenyl-2-(piperidin-1-yl)acetate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The piperidine ring can engage in hydrogen bonding or hydrophobic interactions, while the ester group can undergo hydrolysis to release active metabolites.
Comparación Con Compuestos Similares
Similar Compounds
tert-butyl 2-phenylacetate: Lacks the piperidine ring, making it less versatile in certain applications.
2-phenyl-2-(piperidin-1-yl)acetic acid: Contains a carboxylic acid group instead of an ester, affecting its reactivity and solubility.
tert-butyl 2-(piperidin-1-yl)acetate: Does not have the phenyl group, which can influence its chemical properties and applications.
Uniqueness
®-tert-butyl 2-phenyl-2-(piperidin-1-yl)acetate is unique due to the combination of its functional groups. The presence of both a piperidine ring and a phenyl group, along with the tert-butyl ester, provides a balance of stability and reactivity, making it a valuable compound in various fields of research and industry.
Propiedades
Fórmula molecular |
C17H25NO2 |
|---|---|
Peso molecular |
275.4 g/mol |
Nombre IUPAC |
tert-butyl (2R)-2-phenyl-2-piperidin-1-ylacetate |
InChI |
InChI=1S/C17H25NO2/c1-17(2,3)20-16(19)15(14-10-6-4-7-11-14)18-12-8-5-9-13-18/h4,6-7,10-11,15H,5,8-9,12-13H2,1-3H3/t15-/m1/s1 |
Clave InChI |
ZVVPXXIGFUUHNP-OAHLLOKOSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)[C@@H](C1=CC=CC=C1)N2CCCCC2 |
SMILES canónico |
CC(C)(C)OC(=O)C(C1=CC=CC=C1)N2CCCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



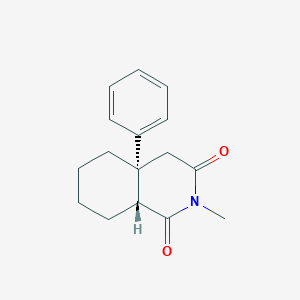


![Benzamide,5-chloro-2-hydroxy-n-[3-[5-phenyl-3-(trifluoromethyl)-1h-pyrazol-1-yl]phenyl]-](/img/structure/B8550460.png)
